2,3,3,3-Tetrafluoro-2-(perfluoropropoxy)propanoyl fluoride

Catalog No.
S3715958
CAS No.
65208-35-7
M.F
C6F12O2
M. Wt
332.04 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2,3,3,3-Tetrafluoro-2-(perfluoropropoxy)propanoyl ...

CAS Number

65208-35-7

Product Name

2,3,3,3-Tetrafluoro-2-(perfluoropropoxy)propanoyl fluoride

IUPAC Name

2,3,3,3-tetrafluoro-2-(1,1,2,2,3,3,3-heptafluoropropoxy)propanoyl fluoride

Molecular Formula

C6F12O2

Molecular Weight

332.04 g/mol

InChI

InChI=1S/C6F12O2/c7-1(19)2(8,4(11,12)13)20-6(17,18)3(9,10)5(14,15)16

InChI Key

BCLQALQSEBVVAD-UHFFFAOYSA-N

SMILES

C(=O)(C(C(F)(F)F)(OC(C(C(F)(F)F)(F)F)(F)F)F)F

Canonical SMILES

C(=O)(C(C(F)(F)F)(OC(C(C(F)(F)F)(F)F)(F)F)F)F

2,3,3,3-Tetrafluoro-2-(perfluoropropoxy)propanoyl fluoride is a highly fluorinated organic compound with the molecular formula C6F12O2 and a molecular weight of 332.04 g/mol. This compound is characterized by its unique structure, which includes multiple fluorine atoms that confer exceptional thermal stability and chemical inertness. It appears as a colorless liquid with a boiling point ranging from 123 to 125°C and a density of 1.83 g/cm³. The presence of strong carbon-fluorine bonds enhances its stability, making it suitable for various applications in material science and environmental remediation.

PFAFs are a class of emerging contaminants, and research on their safety and environmental impact is ongoing. Studies suggest potential concerns, including:

  • Persistence in the environment due to their strong carbon-fluorine bonds.
  • Potential for bioaccumulation in organisms.

The biological activity of 2,3,3,3-Tetrafluoro-2-(perfluoropropoxy)propanoyl fluoride has been a subject of investigation due to its interactions with various biological systems.

Cellular Effects

  • Gene Expression: The compound has been shown to influence gene expression related to lipid metabolism and inflammatory responses.
  • Enzyme Interaction: It interacts with peroxisome proliferator-activated receptors (PPARs), affecting transcriptional regulation of target genes .

Molecular Mechanism

The interaction with biomolecules can lead to either enzyme inhibition or activation, depending on the specific pathways involved. This mechanism is crucial for understanding its potential impacts on cellular metabolism and signaling pathways.

Synthesis of 2,3,3,3-Tetrafluoro-2-(perfluoropropoxy)propanoyl fluoride typically involves several steps in a laboratory setting:

  • Starting Materials: Utilization of perfluorinated alcohols and appropriate acylating agents.
  • Fluorination: Introduction of fluorine atoms through electrophilic fluorination techniques.
  • Purification: The final product is purified using distillation or chromatography methods to achieve the desired purity level.

Specific synthesis routes have been documented in various studies, highlighting the need for controlled conditions to ensure yield and purity .

The unique properties of 2,3,3,3-Tetrafluoro-2-(perfluoropropoxy)propanoyl fluoride make it valuable in several fields:

  • Material Science: Its thermal stability makes it suitable for high-performance materials.
  • Environmental Remediation: Investigated for use in wastewater treatment processes due to its resistance to biodegradation.
  • Biomedical Research: Potential applications in drug discovery and development owing to its biochemical interactions.

Research into the interaction of 2,3,3,3-Tetrafluoro-2-(perfluoropropoxy)propanoyl fluoride with biological systems has revealed significant insights into its effects on cellular processes. Studies have indicated that it may modulate pathways involved in inflammation and lipid metabolism through receptor interactions .

Several compounds share structural similarities with 2,3,3,3-Tetrafluoro-2-(perfluoropropoxy)propanoyl fluoride:

Compound NameMolecular FormulaNotable Features
Perfluorohexanoic acidC6F13O2Used in industrial applications; environmental concerns
Perfluorooctanoic acidC8F17O2Known for bioaccumulation; used in coatings
Perfluorobutanoic acidC4F9O2Shorter chain; less persistent than longer-chain analogs

Uniqueness

What sets 2,3,3,3-Tetrafluoro-2-(perfluoropropoxy)propanoyl fluoride apart is its specific combination of fluorinated groups and propanoyl structure, which contributes to its unique thermal stability and potential applications in specialized fields like material science and environmental remediation .

Physical Description

Liquid

XLogP3

4.1

Hydrogen Bond Acceptor Count

14

Exact Mass

331.9706672 g/mol

Monoisotopic Mass

331.9706672 g/mol

Heavy Atom Count

20

Use Classification

PFAS (per- and polyfluoroalkyl substances) -> OECD Category

General Manufacturing Information

All other basic organic chemical manufacturing
Propanoyl fluoride, 2,3,3,3-tetrafluoro-2-(1,1,2,2,3,3,3-heptafluoropropoxy)-: ACTIVE

Dates

Last modified: 08-20-2023

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